Ethyl 3,4-dimethylpentanoate
Overview
Description
Ethyl 3,4-dimethylpentanoate is an organic compound with the molecular formula C9H18O2 and a molecular weight of 158.2380 g/mol . . This compound is an ester, which is a class of organic compounds characterized by the presence of a carbonyl group (C=O) adjacent to an ether linkage (C-O-C).
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3,4-dimethylpentanoate can be synthesized through the esterification of 3,4-dimethylpentanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the equilibrium towards ester formation and remove water produced during the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield by maintaining optimal reaction conditions and minimizing the presence of water.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,4-dimethylpentanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to 3,4-dimethylpentanoic acid and ethanol.
Reduction: Reduction of the ester can yield the corresponding alcohol, 3,4-dimethylpentanol.
Transesterification: The ester can react with another alcohol to form a different ester and ethanol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products
Hydrolysis: 3,4-dimethylpentanoic acid and ethanol.
Reduction: 3,4-dimethylpentanol.
Transesterification: A different ester and ethanol.
Scientific Research Applications
Ethyl 3,4-dimethylpentanoate has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a flavoring agent in pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 3,4-dimethylpentanoate depends on its interaction with specific molecular targets. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with biological pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 3,4-dimethylpentanoate can be compared with other similar esters such as:
Ethyl 2-methylbutanoate: Another ester with a similar structure but different branching.
Ethyl hexanoate: A longer-chain ester with different physical and chemical properties.
Mthis compound: The methyl ester analog of this compound.
These compounds share similar ester functional groups but differ in their carbon chain length, branching, and substituents, which can influence their reactivity, physical properties, and applications .
Properties
IUPAC Name |
ethyl 3,4-dimethylpentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-5-11-9(10)6-8(4)7(2)3/h7-8H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJTYSQUKMOHFHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50516469 | |
Record name | Ethyl 3,4-dimethylpentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50516469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6570-83-8 | |
Record name | Ethyl 3,4-dimethylpentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50516469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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